![molecular formula C20H16Cl2N2O4S B13824232 2-[2,6-dichloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13824232.png)
2-[2,6-dichloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2,6-dichloro-4-[(E)-{(2Z)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, ethylphenyl, and thiazolidinone moieties
準備方法
The synthesis of {2,6-dichloro-4-[(E)-{(2Z)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid involves multiple steps. The synthetic route typically starts with the preparation of the thiazolidinone ring, followed by the introduction of the ethylphenyl group and the dichlorophenyl group. The final step involves the formation of the acetic acid moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
科学的研究の応用
{2,6-dichloro-4-[(E)-{(2Z)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of {2,6-dichloro-4-[(E)-{(2Z)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context .
類似化合物との比較
Similar compounds include:
2,4-Dichlorophenoxyacetic acid: Another dichlorophenoxy compound with herbicidal properties.
2,6-Dichloro-4-nitroaniline: A dichlorophenyl compound used as a fungicide. Compared to these compounds, {2,6-dichloro-4-[(E)-{(2Z)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid is unique due to its thiazolidinone and ethylphenyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C20H16Cl2N2O4S |
|---|---|
分子量 |
451.3 g/mol |
IUPAC名 |
2-[2,6-dichloro-4-[(E)-[2-(4-ethylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H16Cl2N2O4S/c1-2-11-3-5-13(6-4-11)23-20-24-19(27)16(29-20)9-12-7-14(21)18(15(22)8-12)28-10-17(25)26/h3-9H,2,10H2,1H3,(H,25,26)(H,23,24,27)/b16-9+ |
InChIキー |
DMUZYZXSXAEAKM-CXUHLZMHSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)/S2 |
正規SMILES |
CCC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


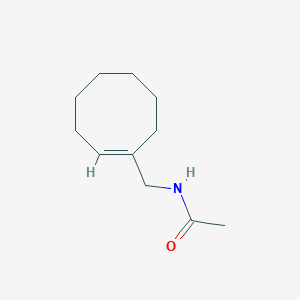
![1,4,6-Heptatrien-3-one, 1,7-bis[4-(dimethylamino)phenyl]-5-hydroxy-](/img/structure/B13824155.png)
![N'-[(E)-furan-2-ylmethylidene]-2-[(3-methylphenyl)amino]butanehydrazide](/img/structure/B13824161.png)
![3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13824171.png)
![2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide](/img/structure/B13824178.png)
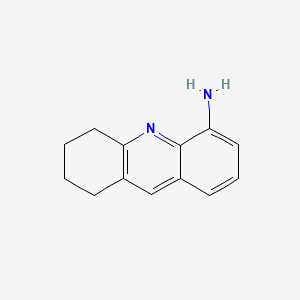
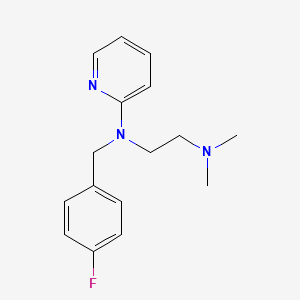
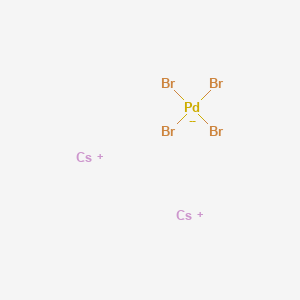
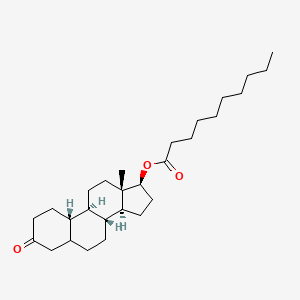
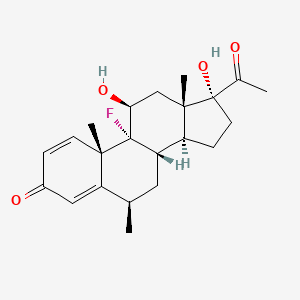
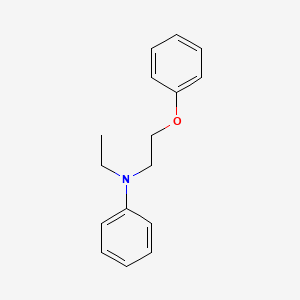
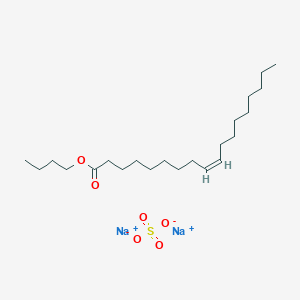
![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B13824239.png)
![2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B13824247.png)
